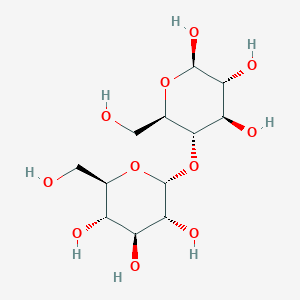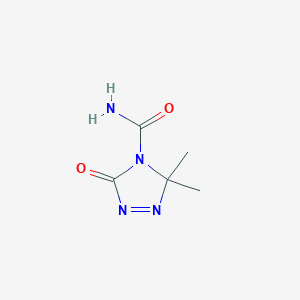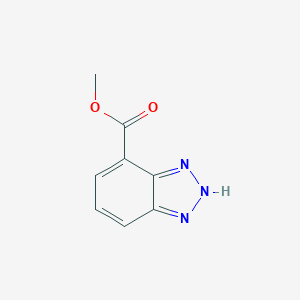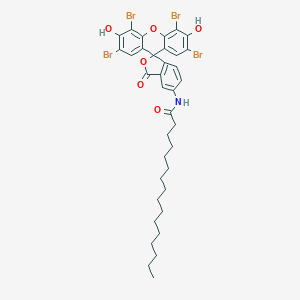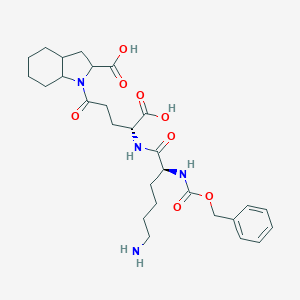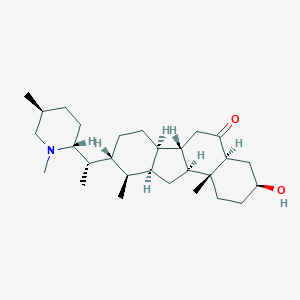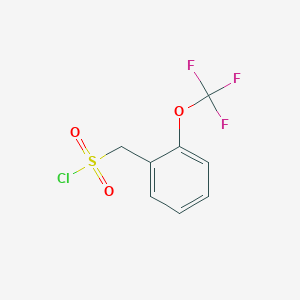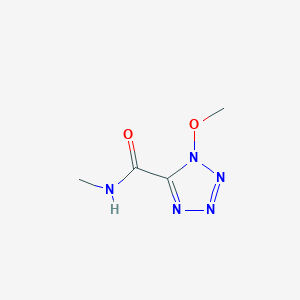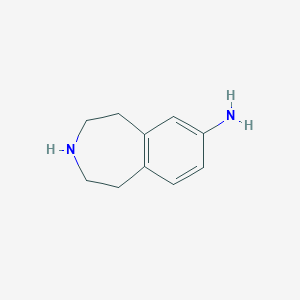
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Overview
Description
FK866 is a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase (NAPRT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD) from nicotinamide . This compound has garnered significant attention due to its unique mechanism of inducing apoptosis in tumor cells by depleting intracellular NAD levels .
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDAR is a key therapeutic target for drug development toward several neurological disorders .
Mode of Action
The compound interacts with its target, the GluN2B subunits of NMDAR, in a specific and selective manner
Pharmacokinetics
A study has shown that a radiofluorinated congener of the compound, [18f]pf-nb1, was developed for positron emission tomography (pet) imaging . This suggests that the compound may have suitable pharmacokinetic properties for in vivo applications.
Result of Action
It is known that [18f]pf-nb1 binding was selective to glun2b-rich forebrain regions and was specifically blocked by the glun2b antagonist, cp-101,606, in a dose-dependent manner with no brain radiometabolites .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a metabolite of Lorcaserin , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolic pathways of Lorcaserin.
Cellular Effects
Given its relationship to Lorcaserin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Lorcaserin .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be a metabolite of Lorcaserin , suggesting that it may be involved in similar metabolic pathways.
Preparation Methods
FK866 can be synthesized through a series of chemical reactions involving bromination and subsequent linkage to specific intermediates . The synthetic route typically involves the bromination of a benzylic position followed by coupling reactions to yield the final compound . Industrial production methods may involve optimization of these reactions to ensure high yield and purity.
Chemical Reactions Analysis
FK866 undergoes several types of chemical reactions, primarily involving its interaction with nicotinamide phosphoribosyltransferase . The compound is known to inhibit the enzyme noncompetitively, leading to a gradual depletion of NAD levels in cells . Common reagents used in these reactions include nicotinamide and nicotinic acid, which can act as antidotes to the effects of FK866 . The major product formed from these reactions is the inhibition of NAD biosynthesis, leading to cell apoptosis .
Scientific Research Applications
FK866 has a wide range of scientific research applications, particularly in the fields of cancer research and immunology. It has been shown to induce apoptosis in various cancer cell lines, including liver carcinoma and chronic lymphocytic leukemia cells . Additionally, FK866 has been used in combination with other chemotherapeutic agents to enhance their efficacy . The compound’s ability to deplete NAD levels makes it a valuable tool for studying cellular metabolism and energy homeostasis .
Comparison with Similar Compounds
FK866 is unique in its high specificity and noncompetitive inhibition of nicotinamide phosphoribosyltransferase . Similar compounds include CHS828, OT-82, and GEN617, which also target NAD biosynthesis but may differ in their specificity and potency . FK866 stands out due to its ability to induce delayed apoptosis without directly affecting mitochondrial respiratory activity .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPKSAIAHLVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546777 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107393-73-7 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


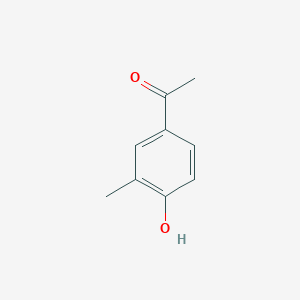
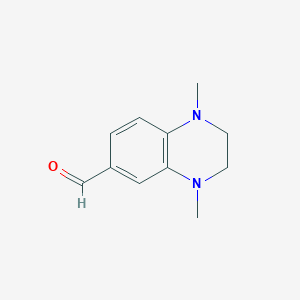
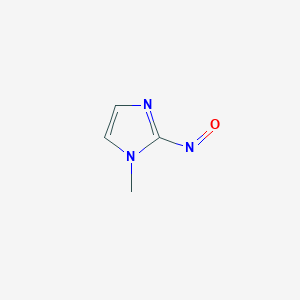
![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)
